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Compound of Interest

Compound Name: aStAx-35R

Cat. No.: B12370975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

aStAx-35R, a proprietary formulation of the naturally occurring carotenoid astaxanthin, has

garnered significant attention for its potent antioxidant and anti-inflammatory properties. This

guide provides a comprehensive comparison of aStAx-35R's (referred to as astaxanthin

throughout this guide) performance in various preclinical disease models, juxtaposed with

established and alternative therapeutic agents. The data presented herein is collated from a

range of in vitro and in vivo studies, offering a detailed overview of its therapeutic potential.

Neurodegenerative Disease Models
Astaxanthin's ability to cross the blood-brain barrier positions it as a promising candidate for

neurological disorders. Its neuroprotective effects are primarily attributed to its potent

antioxidant and anti-inflammatory actions, which combat the oxidative stress and chronic

inflammation characteristic of neurodegenerative diseases.

Alzheimer's Disease
In preclinical models of Alzheimer's disease, astaxanthin has demonstrated the ability to

mitigate key pathological features, including amyloid-beta (Aβ) aggregation, oxidative stress,

and cognitive decline.
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Model Treatment Key Findings
Quantitative

Data

Alternative

Treatment

Alternative's

Performance

Ferrous

amyloid

buthionine

(FAB)-infused

rat model of

sporadic AD

Astaxanthin

(ATX)

Decreased

neuroinflamm

ation,

restored

cholinergic

fibers, and

ameliorated

behavioral

deficits.

Not specified Not specified Not specified

Aβ25-35

induced ICR

mice and

PC12 cells

Astaxanthin

(10 µM)

Alleviated

cognitive

impairment,

reduced

neuronal

damage, and

decreased

oxidative

stress

markers.

PC12 cells:

Lowered

ROS and

MDA levels,

increased

SOD and

GSH-px

levels

compared to

Aβ group.

Donepezil

(acetylcholine

sterase

inhibitor)

In a zebrafish

model,

donepezil (1

mg/L)

showed

comparable

ameliorative

effects on

behavioral

and

biochemical

changes to

astaxanthin

(10 and 20

mg/L).

STZ-induced

diabetic AD

zebrafish

model

Astaxanthin

(10 and 20

mg/L)

Ameliorated

behavioral

and

biochemical

changes,

including

inhibition of

MMP-13

activity.

Showed

similar

positive

outcomes in

cognitive

tests (light

and dark

chamber,

color

recognition,

Donepezil (1

mg/L)

Showed

similar

positive

outcomes in

cognitive

tests as

astaxanthin.
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T-maze) as

the reference

drug,

donepezil.

Aluminum

chloride-

induced AD

rat model

Donepezil

(DPL) +

Astaxanthin

(AST)

Nanostructur

ed Lipid

Carriers

(NLCs)

Combination

therapy

showed

significantly

higher anti-

amnestic

effect than

donepezil

alone.

Biochemical

markers (vs.

DPL-NLCs):

Significantly

lower NF-κB,

malondialdeh

yde, BACE-1,

caspase-3,

Aβ1-42, and

acetylcholine

sterase;

significantly

higher

glutathione

and

acetylcholine.

Donepezil-

NLCs

Less effective

at improving

biochemical

markers

compared to

the

combination

therapy.

Experimental Protocols: Alzheimer's Disease Models

Aβ25-35 Induced Alzheimer's Disease Model:

In vivo (ICR mice): Aβ25-35 was administered to induce Alzheimer's-like pathology.

Astaxanthin was administered, and cognitive function was assessed using the Morris

water maze. Hippocampal neurons were analyzed via Nissl staining, and protein

expression of apoptosis markers (Bcl-2, Bax) and the SIRT1/PGC-1α signaling pathway

were evaluated by immunofluorescence, western blotting, and RT-PCR. Oxidative stress

markers (ROS, MDA, SOD, GSH-px) were also measured.

In vitro (PC12 cells): PC12 cells were treated with Aβ25-35 (20 µM) to induce cytotoxicity.

Astaxanthin (10 µM) was co-administered. Cell viability was assessed using CCK-8

assays, apoptosis was measured by Annexin V/PI double staining, and cellular
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senescence was evaluated by β-galactosidase activity assays. Oxidative stress markers

were also quantified.

STZ-Induced Diabetic Alzheimer's Disease Zebrafish Model:

Cerebrovascular damage was induced in zebrafish by intraperitoneal and intracerebral

injection of streptozotocin (STZ).

Astaxanthin (10 and 20 mg/L) or Donepezil (1 mg/L) was administered for 21 consecutive

days.

Cognitive changes were evaluated using light and dark chamber tests, a color recognition

test, and a T-maze test.

Biomarkers of AD pathology, including cerebral extravasation of Evans blue, tissue nitrite,

amyloid beta-peptide aggregation, MMP-13 activity, and acetylcholinesterase activity, were

assessed.

Aluminum Chloride-Induced Alzheimer's Disease Rat Model:

AD was induced in rats using aluminum chloride.

Rats were treated with nanostructured lipid carriers (NLCs) co-loaded with donepezil and

astaxanthin (DPL/AST-NLCs) via intranasal administration for 30 days.

The cortex and hippocampus were analyzed for levels of NF-κB, malondialdehyde, BACE-

1, caspase-3, Aβ1-42, acetylcholinesterase, glutathione, and acetylcholine.

Signaling Pathway: Astaxanthin in Alzheimer's Disease
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Caption: Astaxanthin's neuroprotective mechanism in Alzheimer's disease.

Parkinson's Disease
In preclinical Parkinson's disease models, astaxanthin has shown promise in protecting

dopaminergic neurons from degeneration, a hallmark of the disease.

Comparative Performance Data in Parkinson's Disease Models
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Model Treatment Key Findings
Quantitative

Data

Alternative

Treatment

Alternative's

Performance

MPTP-

induced

mouse model

Astaxanthin

(AXT)

Preserved

tyrosine

hydroxylase

(TH)-positive

neurons and

attenuated

microglial

activation.

Not specified Not specified Not specified

MPP+-treated

PC12 cells

Astaxanthin

(5, 10, 20

µM)

Inhibited

MPP+-

induced ROS

production.

ROS

reduction:

13.06%

(5µM),

22.13%

(10µM),

27.86%

(20µM)

decrease in

intracellular

ROS.

Not specified Not specified

MPTP-

induced

mouse model

Astaxanthin

(30mg/kg)

Markedly

increased

TH-positive

neurons.

TH-positive

neurons in

SNpc: 77 ± 7

in AST group

vs. 38 ± 5 in

MPTP group.

Not specified Not specified

Paraquat-

induced SH-

SY5Y cells

and mouse

models

Astaxanthin Enhanced

cell survival

by

suppressing

apoptosis

and oxidative

stress.

Ameliorated

Not specified Levodopa (L-

DOPA)

Standard of

care for

symptomatic

relief, but

does not

prevent

neurodegene

ration and
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behavioral

disorders and

damage to

dopaminergic

neurons in

mice.

has long-term

side effects.

MPTP-

induced

mouse model

Lactoferrin-

conjugated

astaxanthin-

loaded

liposomes

(Lf-ASX-LPs)

Restored

dopaminergic

neuron

damage and

alleviated

behavioral

impairment

and

neuroinflamm

ation.

Dopamine

levels: 5.0-

fold increase.

TH+ fiber

density: 3.1-

fold increase.

TH+ neurons:

5.6-fold

increase

compared to

MPTP group.

Free

Astaxanthin

Less effective

at restoring

dopamine

levels.

Experimental Protocols: Parkinson's Disease Models

MPTP-Induced Parkinson's Disease Mouse Model:

Mice were administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce

dopaminergic neurodegeneration.

Astaxanthin was provided as a dietary supplement for four weeks prior to and during

MPTP administration.

The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and

striatum was quantified using immunohistochemistry and stereology. Microglial activation

was assessed by Iba1 staining.

MPP+-Treated PC12 Cell Model:

PC12 cells were treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) to

induce oxidative stress.
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Cells were pre-treated with varying concentrations of astaxanthin (5, 10, 20 µM).

Intracellular reactive oxygen species (ROS) production was measured using the DCFH-DA

assay.

Signaling Pathway: Astaxanthin in Parkinson's Disease

MPTP/MPP+ Toxicity
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activates

↑ Bcl-2
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downregulates

↑ Antioxidant Enzymes
(SOD, Catalase)

Neuroprotection

reduces

inhibits

promotes

prevents

Click to download full resolution via product page

Caption: Astaxanthin's protective mechanism in Parkinson's disease models.

Cancer Models
Astaxanthin has demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects in

various cancer models. It has also been shown to sensitize cancer cells to conventional

chemotherapy.

Comparative Performance Data in Cancer Models
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Model Treatment Key Findings
Quantitative

Data

Alternative

Treatment

Alternative's

Performance

Human

Gastric

Cancer Cell

Lines (KATO-

III, SNU-1)

Astaxanthin

(50, 100 µM)

Suppressed

cell

proliferation

in a dose-

dependent

manner.

Did not reach

IC50 even at

100 µM.

Not specified Not specified

Breast

Cancer Cell

Lines (BT-

474, SKBR3,

MCF-7)

Astaxanthin

Induced

dose-

dependent

cell death.

IC50 values:

36 µM (BT-

474), 37 µM

(SKBR3), 23

µM (MCF-7).

Not specified Not specified

Prostate

Cancer

Xenograft

(PC-3 cells in

nude mice)

Astaxanthin

(100 mg/kg)

Significantly

inhibited

tumor growth.

Tumor growth

inhibition:

41.7%

compared to

control.

Not specified Not specified

Ehrlich

Ascites

Carcinoma

(EAC)

bearing mice

Doxorubicin

(DOX) +

Astaxanthin

(ATX)

Increased

mean survival

time and

percentage of

long-term

survivors

compared to

DOX alone.

Mean survival

time: 41.1

days

(DOX+ATX)

vs. 32.5 days

(DOX). Long-

term

survivors:

80%

(DOX+ATX)

vs. 30%

(DOX).

Doxorubicin

alone

Lower mean

survival time

and fewer

long-term

survivors.

H9c2 rat

myocardial

cells

Doxorubicin

(DOX) +

Astaxanthin

(AST)

Protected

against DOX-

induced

cardiotoxicity.

Cell viability:

6 h

incubation

with AST

protected

Doxorubicin

alone

Caused

significant

cardiotoxicity.
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against a

~70%

decrease in

viability

caused by

DOX,

reducing the

decrease to

~30%.

HEI-OC1

cells and

mouse

cochlear

explants

Cisplatin +

Astaxanthin

(AST)

Protected

against

cisplatin-

induced

ototoxicity by

reducing

ROS and

apoptosis.

Significantly

reduced

cisplatin-

induced

increases in

ROS levels.

Cisplatin

alone

Induced

significant

ototoxicity.

Experimental Protocols: Cancer Models

Cell Viability and Proliferation Assays:

Cancer cell lines (e.g., gastric, breast) were cultured and treated with various

concentrations of astaxanthin.

Cell viability was assessed using the MTT assay, which measures mitochondrial metabolic

activity.

The half-maximal inhibitory concentration (IC50) was calculated to determine the potency

of astaxanthin in inhibiting cell growth.

Xenograft Mouse Model:

Human cancer cells (e.g., prostate cancer PC-3) were subcutaneously injected into

immunodeficient nude mice.
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Once tumors reached a specific size, mice were treated with astaxanthin (e.g., 100 mg/kg,

intragastrically).

Tumor volume and weight were measured over time to assess the inhibitory effect of

astaxanthin on tumor growth.

Chemosensitization Studies:

In vivo (EAC bearing mice): Mice bearing Ehrlich Ascites Carcinoma were treated with

doxorubicin alone or in combination with astaxanthin. Survival rates and tumor growth

were monitored.

In vitro (H9c2 cells): Cardiomyocyte cell lines were pre-treated with astaxanthin before

exposure to doxorubicin to assess the protective effects against cardiotoxicity. Cell viability

was measured.

Experimental Workflow: Cancer Xenograft Study

Start Culture Human
Cancer Cells (e.g., PC-3)

Subcutaneous Injection
into Nude Mice

Tumor Growth
Monitoring

Randomization into
Treatment Groups

Control Group
(Vehicle)

aStAx-35R Group
(e.g., 100 mg/kg)

Tumor Volume and
Weight Measurement

Data Analysis and
Comparison End

Click to download full resolution via product page

Caption: Workflow for a typical in vivo cancer xenograft study.

Inflammatory Disease Models
Astaxanthin's potent anti-inflammatory effects are mediated through the downregulation of key

inflammatory pathways and mediators.

Comparative Performance Data in Inflammatory Models
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Model Treatment Key Findings
Quantitative

Data

Alternative

Treatment

Alternative's

Performance

LPS-

stimulated

BV2

microglial

cells

Astaxanthin

Inhibited the

production of

NO and the

expression of

iNOS and

COX-2.

Not specified Not specified Not specified

LPS-

stimulated

RAW264.7

cells

Astaxanthin

Inhibited the

production of

NO, PGE2,

TNF-α, and

IL-1β by

blocking NF-

κB activation.

Suppressed

LPS-induced

iNOS

promoter

activity by

~50% at 50

µM.

Not specified Not specified

Meta-analysis

of 12 RCTs in

humans

Astaxanthin

(4-20

mg/day)

Reduced

blood

concentration

s of

malondialdeh

yde and

interleukin-6.

Significant

reductions

observed,

particularly in

individuals

with type 2

diabetes.

NSAIDs (e.g.,

Ibuprofen)

Effective for

acute

inflammation

but

associated

with

gastrointestin

al and

cardiovascula

r side effects

with long-

term use.

LPS-induced

inflammation

in THP-1

macrophages

Astaxanthin Significantly

decreased

oxidative

stress and

inflammatory

cytokine

damage by

inhibiting NF-

Directly binds

to IL-6,

disrupting the

inflammatory

feedback

loop.

Not specified Not specified
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κB

translocation

and STAT3

activation.

Experimental Protocols: Inflammatory Models

LPS-Stimulated Macrophage Model:

Macrophage cell lines (e.g., RAW264.7, BV2) were stimulated with lipopolysaccharide

(LPS) to induce an inflammatory response.

Cells were treated with astaxanthin at various concentrations.

The levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2),

and cytokines (TNF-α, IL-1β, IL-6) in the cell culture medium were quantified using Griess

reagent and ELISA, respectively.

The expression of inflammatory enzymes like iNOS and COX-2 was determined by

Western blotting or RT-PCR.

The activation of signaling pathways like NF-κB was assessed by measuring the nuclear

translocation of its subunits.

Signaling Pathway: Astaxanthin's Anti-inflammatory Action
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Caption: Astaxanthin's inhibition of the NF-κB inflammatory pathway.

In conclusion, the preclinical data strongly suggest that aStAx-35R (astaxanthin) holds

significant therapeutic potential across a spectrum of diseases characterized by oxidative

stress and inflammation. Its multifaceted mechanism of action allows it to target key

pathological pathways in neurodegenerative disorders, cancer, and inflammatory conditions.

While direct comparative data with all standard-of-care treatments is not yet available, the

existing evidence indicates that astaxanthin can be a potent standalone agent and can also act

synergistically with current therapies, potentially enhancing efficacy and reducing side effects.

Further clinical investigation is warranted to translate these promising preclinical findings into

human therapeutic applications.
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[https://www.benchchem.com/product/b12370975#astax-35r-performance-in-different-
disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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